molecular formula C21H26ClN3O3 B2420907 N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide CAS No. 1049469-98-8

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide

Cat. No.: B2420907
CAS No.: 1049469-98-8
M. Wt: 403.91
InChI Key: WWRSDFQCXSDCCU-UHFFFAOYSA-N
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Description

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide is a compound known for its high affinity and selectivity towards dopamine D4 receptors. This compound is often used in scientific research due to its potent biochemical and physiological actions.

Mechanism of Action

Target of Action

The primary target of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide is the D4 dopamine receptor . Dopamine receptors are critical for many biological functions including motor control, cognition, and reward. Specifically, the D4 receptor subtype is implicated in the etiology of many neurological and psychiatric disorders .

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptor It binds to the receptor, modulating its activity

Biochemical Pathways

The compound’s interaction with the D4 dopamine receptor affects the dopaminergic pathways in the brain . These pathways are involved in a variety of processes, including motor control, reward, and the release of various hormones. The downstream effects of modulating these pathways can have significant impacts on behavior and cognition.

Pharmacokinetics

It is soluble in dmso at 22 mg/ml, but insoluble in water . This suggests that the compound may have good bioavailability when administered in a suitable solvent, but its absorption, distribution, metabolism, and excretion (ADME) in the body would need to be studied further.

Biochemical Analysis

Biochemical Properties

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide interacts with several biomolecules, most notably the D4 dopamine receptor . This interaction is characterized by high affinity and selectivity . The compound’s role in biochemical reactions primarily involves the modulation of dopamine receptor activity, which can influence a variety of physiological processes .

Cellular Effects

At the cellular level, this compound can influence cell function through its interaction with the D4 dopamine receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the physiological context .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the D4 dopamine receptor . This can lead to changes in receptor conformation and signaling activity, which can in turn influence downstream cellular processes . The compound may also interact with other biomolecules, leading to additional effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . This can include changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects can depend on a variety of factors, including the specific experimental conditions .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with dosage . This can include threshold effects, where certain effects only occur above a certain dosage . At high doses, the compound may also have toxic or adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of dopamine . This can involve interactions with enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues can involve various transporters and binding proteins . This can influence the compound’s localization and accumulation .

Subcellular Localization

The subcellular localization of this compound can depend on a variety of factors, including its physicochemical properties and the presence of specific transporters . This localization can influence the compound’s activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide typically involves the reaction of 4-chlorophenylpiperazine with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This would include using industrial-grade solvents and reagents, and employing large-scale purification techniques such as industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide is extensively used in scientific research due to its selective binding to dopamine D4 receptors. Its applications include:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide
  • N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide

Uniqueness

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide is unique due to its high selectivity and affinity for dopamine D4 receptors compared to other similar compounds. This selectivity makes it a valuable tool in research focused on understanding the specific roles of D4 receptors in the brain .

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3/c1-27-19-13-16(14-20(15-19)28-2)21(26)23-7-8-24-9-11-25(12-10-24)18-5-3-17(22)4-6-18/h3-6,13-15H,7-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRSDFQCXSDCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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